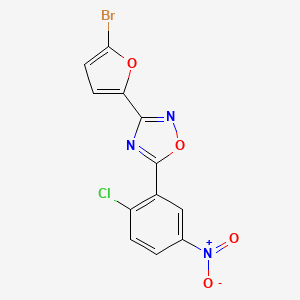![molecular formula C19H24N2O5 B4304878 Ethyl 2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate](/img/structure/B4304878.png)
Ethyl 2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate
Overview
Description
Ethyl 2-{[4-(aminocarbonyl)piperidin-1-yl]methyl}-5-methoxy-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core and the subsequent functionalization of the piperidine ring. Common synthetic routes may involve:
Formation of the Benzofuran Core: This can be achieved through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds.
Functionalization of the Piperidine Ring: This step may involve the use of various reagents and catalysts to introduce the aminocarbonyl group and other functional groups onto the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(aminocarbonyl)piperidin-1-yl]methyl}-5-methoxy-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-{[4-(aminocarbonyl)piperidin-1-yl]methyl}-5-methoxy-1-benzofuran-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction and cellular responses.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Ethyl 2-{[4-(aminocarbonyl)piperidin-1-yl]methyl}-5-methoxy-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Another piperidinecarboxylic acid derivative with similar structural features.
Indole Derivatives: Compounds containing the indole ring system, which also exhibit diverse biological activities.
Benzofuran Derivatives: Other benzofuran compounds with various pharmacological properties.
Properties
IUPAC Name |
ethyl 2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-3-25-19(23)17-14-10-13(24-2)4-5-15(14)26-16(17)11-21-8-6-12(7-9-21)18(20)22/h4-5,10,12H,3,6-9,11H2,1-2H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKVQKLZNRUZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CN3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methyl-3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304796.png)
![3-[4-(1H-pyrrol-1-yl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4304799.png)
![5-[(4-methoxyphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304802.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4304810.png)

![5-[(4-methyl-2-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B4304839.png)
![5-[(5-fluoro-2-nitrophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B4304852.png)

![ETHYL 5-AMINO-6-CYANO-2-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXYLATE](/img/structure/B4304868.png)
![2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(4-HEXANOYLPIPERAZIN-1-YL)ETHYL]-4-METHYL-1H,2H,3H,5H,6H-PYRAZOLO[4,3-C]PYRIDINE-3,6-DIONE](/img/structure/B4304869.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4304872.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4304880.png)
![2'-amino-7',7'-dimethyl-1'-(3-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4304881.png)
![2'-amino-7',7'-dimethyl-1'-(4-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4304882.png)
